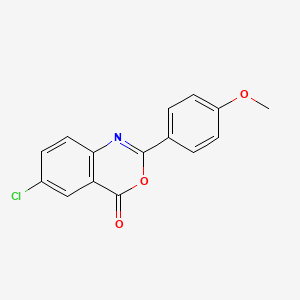
6-chloro-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one
描述
6-chloro-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, also known as GW 501516, is a synthetic drug that is classified as a PPARδ receptor agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity among athletes and bodybuilders due to its ability to increase endurance and improve performance.
作用机制
6-chloro-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one works by activating the PPARδ receptor. This receptor plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of the PPARδ receptor leads to an increase in fatty acid oxidation, which results in increased energy production and improved endurance. It also leads to a decrease in glucose production and an increase in glucose uptake, which can improve insulin sensitivity. Additionally, activation of the PPARδ receptor has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one are diverse. It has been shown to increase endurance and improve exercise performance by increasing fatty acid oxidation and decreasing glucose production. It has also been shown to improve insulin sensitivity, which can be beneficial for individuals with metabolic diseases such as diabetes. Additionally, it has been shown to have anti-inflammatory effects, which can be beneficial for individuals with inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 6-chloro-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its ability to activate the PPARδ receptor, which can lead to a wide range of biochemical and physiological effects. Additionally, its synthesis method has been optimized to produce high yields of the compound with high purity. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to cause cancer in animal studies, which raises concerns about its safety for human use.
未来方向
There are many potential future directions for research on 6-chloro-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one. One area of interest is its potential therapeutic effects on metabolic and cardiovascular diseases. Further studies are needed to determine its safety and efficacy for human use. Another area of interest is its potential neuroprotective effects. It has been shown to improve cognitive function in animal studies, and further research is needed to determine its potential for treating neurodegenerative diseases. Additionally, more research is needed to determine its long-term effects on human health and its potential for abuse in the athletic community.
Conclusion:
6-chloro-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one is a synthetic drug that has gained popularity among athletes and bodybuilders due to its ability to increase endurance and improve performance. However, it was initially developed as a potential treatment for metabolic and cardiovascular diseases. Its mechanism of action involves activation of the PPARδ receptor, which leads to a wide range of biochemical and physiological effects. While it has many potential benefits, its potential toxicity raises concerns about its safety for human use. Further research is needed to determine its safety and efficacy for human use, as well as its potential for treating neurodegenerative diseases and its long-term effects on human health.
科学研究应用
The scientific research applications of 6-chloro-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one are vast. It has been studied extensively for its potential therapeutic effects on metabolic and cardiovascular diseases, such as obesity, diabetes, and dyslipidemia. It has also been investigated for its ability to improve exercise performance and endurance. Additionally, it has been studied for its potential neuroprotective effects.
属性
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-19-11-5-2-9(3-6-11)14-17-13-7-4-10(16)8-12(13)15(18)20-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVABDQPDIFGAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4716267.png)
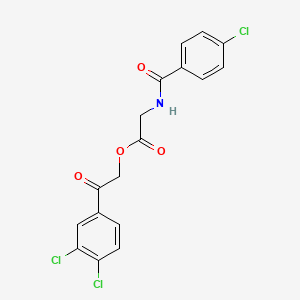

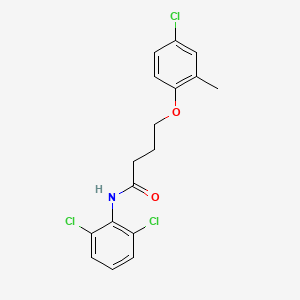
![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716290.png)
![2-(3-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4716300.png)
![N-methyl-3-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4716306.png)
![5-{[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716328.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 2-pyrazinecarboxylate](/img/structure/B4716333.png)
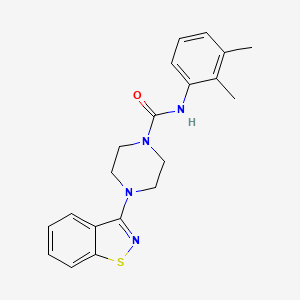
![1,3-dimethyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4716364.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-tert-butylbenzamide](/img/structure/B4716371.png)
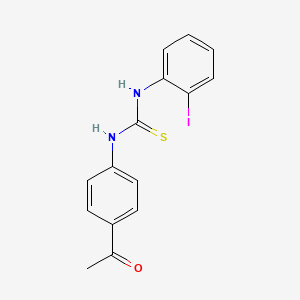
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4716380.png)